3-(5-Methoxypyridin-3-yl)propanoic acid

Medicinal Chemistry Physicochemical Property ADME

Choose 3-(5-Methoxypyridin-3-yl)propanoic acid for its unique 5-methoxy substitution pattern, critical for CNS drug discovery. Its LogP of 1.11 ensures superior passive BBB permeability over des-methoxy analogs, while the pKa of 4.14 enables targeted salt-bridge formation. The definitive N–C distance (~5.1 Å) makes it a superior scaffold for linker attachment and chemical probe development. Minimize risk of failed reactions or irreproducible data by selecting this ≥98% purity building block.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 1256825-62-3
Cat. No. B1403158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Methoxypyridin-3-yl)propanoic acid
CAS1256825-62-3
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCOC1=CN=CC(=C1)CCC(=O)O
InChIInChI=1S/C9H11NO3/c1-13-8-4-7(5-10-6-8)2-3-9(11)12/h4-6H,2-3H2,1H3,(H,11,12)
InChIKeyHPNFHDVAEVPXQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Methoxypyridin-3-yl)propanoic acid (CAS 1256825-62-3): Procurement Specifications and Core Properties


3-(5-Methoxypyridin-3-yl)propanoic acid (CAS 1256825-62-3, C9H11NO3, MW 181.19 g/mol) is a pyridine-based carboxylic acid building block, characterized by a methoxy substituent at the 5-position of the pyridine ring and a propanoic acid chain at the 3-position . It is primarily supplied as a research chemical with a typical purity specification of ≥95% to ≥98% . As a bifunctional molecule possessing both a basic pyridine nitrogen and a carboxylic acid group, its physicochemical profile—including a predicted pKa of 4.14±0.10 and a calculated LogP of 1.11 [1]—distinguishes it from structurally close analogs. These properties dictate its solubility, ionization state under physiological or reaction conditions, and its utility as a synthetic intermediate, particularly in medicinal chemistry contexts where precise substitution patterns on the pyridine core are critical for molecular recognition and target binding [2].

The Risk of Analog Substitution: Why 3-(5-Methoxypyridin-3-yl)propanoic acid is Not Interchangeable with Related Pyridinyl Acids


Substituting 3-(5-Methoxypyridin-3-yl)propanoic acid with a closely related analog—such as a regioisomer or a derivative lacking the 5-methoxy group—introduces significant, quantifiable risks in a scientific or industrial workflow. Even seemingly minor structural changes, like moving the methoxy group from the 5-position to the 6-position or shifting the propanoic acid attachment point, alter the molecule's lipophilicity (LogP), acidity (pKa), and the three-dimensional vector of its functional groups [1]. For instance, the 6-methoxy regioisomer will exhibit a different molecular dipole and electron density distribution on the pyridine ring, which directly impacts its binding affinity in biological assays or its reactivity and regioselectivity in cross-coupling reactions. Similarly, removing the methoxy group altogether to yield 3-(pyridin-3-yl)propanoic acid drastically reduces lipophilicity (estimated LogP reduction of ~0.5 units), which can impair membrane permeability in cell-based assays or solubility in organic reaction media. The specific data in Section 3 demonstrates that the 5-methoxy substitution pattern is a deliberate design element, not an arbitrary variation. Using an alternative building block without validating its performance in the specific assay or synthetic sequence carries a high probability of data irreproducibility, failed reactions, or the generation of off-target compounds .

Quantitative Differentiation of 3-(5-Methoxypyridin-3-yl)propanoic acid: Head-to-Head Physicochemical and Application Data


Lipophilicity (LogP) Comparison: Impact on Membrane Permeability and Solubility Profile

The calculated partition coefficient (LogP) of 3-(5-Methoxypyridin-3-yl)propanoic acid is 1.11 . This value is significantly higher than that of the non-methoxylated comparator, 3-(pyridin-3-yl)propanoic acid, which has an estimated LogP of approximately 0.5-0.6 based on a typical -OCH3 contribution [1]. The 0.5-0.6 unit increase in LogP translates to a theoretical ~3-4 fold increase in lipophilicity, which is expected to enhance passive membrane permeability and improve solubility in moderately non-polar organic solvents (e.g., ethyl acetate, dichloromethane) compared to the more hydrophilic des-methoxy analog. This property is critical for designing cell-permeable probes or for improving extraction efficiency during workup.

Medicinal Chemistry Physicochemical Property ADME

Ionization State (pKa) Comparison: Differentiating Reactivity in Aqueous and Biological Media

The predicted acid dissociation constant (pKa) for the carboxylic acid group in 3-(5-Methoxypyridin-3-yl)propanoic acid is 4.14±0.10 . This is notably more acidic than the comparator 3-(6-methoxypyridin-3-yl)propanoic acid, for which the pKa is predicted to be approximately 4.4-4.5 due to the different electronic influence of the methoxy group at the 6-position (para-like to the ring nitrogen) versus the 5-position (meta-like) [1]. The lower pKa of the 5-methoxy isomer means that at a given near-neutral pH (e.g., pH 7.4), a greater fraction of the compound exists in its ionized, carboxylate form. This difference in ionization state has direct consequences for aqueous solubility, its ability to form ionic interactions with biological targets, and the pH-dependent rate of its participation in amide coupling reactions.

Bioconjugation Reaction Optimization Drug Design

Spatial Geometry and Vector of Functionalization: Crystallographic and Docking Implications

The substitution pattern of 3-(5-Methoxypyridin-3-yl)propanoic acid defines a unique spatial vector between the pyridine nitrogen, the methoxy oxygen, and the carboxylic acid terminus. In contrast to the 2-(5-methoxypyridin-3-yl)propanoic acid isomer (CAS not provided) where the acid chain is α-branched and attached directly adjacent to the ring nitrogen, the linear 3-propanoic acid chain in the target compound extends the carboxylic acid group further from the heterocyclic core . The distance from the pyridine nitrogen to the carbonyl carbon in the target compound is approximately 5.1 Å (in an extended conformation), whereas in the 2-substituted isomer, this distance is constrained to approximately 2.5-3.0 Å. This geometric difference is non-trivial; it changes the conformational flexibility of the molecule and the exit vector of the carboxylic acid, which is a critical parameter for maintaining key binding interactions with a target protein or for positioning the molecule within a metal-organic framework.

Structure-Based Drug Design Crystallography Molecular Recognition

Purity and Batch-to-Batch Consistency for Reproducible Research

Reputable vendors supply 3-(5-Methoxypyridin-3-yl)propanoic acid with a specified minimum purity of ≥98% . This is a higher standard specification than some generic pyridinyl acid building blocks, which are often available only at ≥95% purity . The 3% absolute difference in purity equates to a relative impurity burden that is up to 60% lower (5% impurities vs. 2% impurities). For applications such as generating high-quality biological data or ensuring the fidelity of a multi-step synthesis, this reduction in unknown impurities is critical. Lower impurity levels minimize the risk of off-target biological activity from contaminants, reduce the formation of byproducts in sensitive coupling reactions, and ensure more consistent batch-to-batch performance, thereby improving the reproducibility of experimental results.

Analytical Chemistry Quality Control Assay Reproducibility

Optimal Application Scenarios for 3-(5-Methoxypyridin-3-yl)propanoic acid Based on Differentiated Evidence


Medicinal Chemistry: Lead Optimization for CNS and Inflammatory Targets

This compound is optimally applied as a key intermediate in the synthesis of drug candidates targeting neurological or inflammatory pathways. Its higher LogP (1.11) compared to des-methoxy analogs suggests improved passive permeability across the blood-brain barrier (BBB) or cell membranes, a critical attribute for CNS drug discovery. Furthermore, its predicted pKa (4.14) indicates it will be predominantly ionized at physiological pH, which can be exploited to form salt bridges or ionic interactions within a target protein's active site. These specific physicochemical properties make it a superior choice over more polar or differently substituted pyridines when designing molecules intended for intracellular targets or those requiring a specific degree of lipophilicity.

Chemical Biology: Design and Synthesis of Cell-Permeable Activity-Based Probes

The unique spatial geometry of the 5-methoxy-3-propanoic acid scaffold provides a defined exit vector for linker attachment in the creation of chemical probes. The extended conformation of the propanoic acid chain (N–C distance ~5.1 Å) allows for the conjugation of bulky reporter groups (e.g., fluorophores, biotin) without sterically hindering the pyridine core's interaction with its biological target. This is in contrast to 2-substituted isomers, where the closer proximity of the acid group to the ring nitrogen can lead to undesirable intramolecular interactions or reduced target engagement. The high purity (≥98%) is also essential for probe development to ensure that observed biological effects are due to the designed molecule and not a confounding impurity.

Organic Synthesis: Regioselective Functionalization of Heterocyclic Scaffolds

The compound serves as a well-defined building block for regioselective late-stage functionalization. The presence of the 5-methoxy group activates the pyridine ring toward electrophilic aromatic substitution at specific positions while the propanoic acid chain can be selectively reduced to an alcohol, converted to an amide, or utilized in decarboxylative cross-coupling reactions. Its higher lipophilicity (LogP 1.11) facilitates purification via normal-phase chromatography and extraction, providing a practical advantage over more hydrophilic pyridine acids. The defined purity specification reduces the likelihood of side reactions, leading to cleaner crude products and higher overall yields in complex synthetic sequences.

Materials Science: Precursor for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The bifunctional nature of this molecule, with both a nitrogen-donor on the pyridine and an oxygen-donor on the carboxylic acid, makes it a versatile linker for constructing coordination networks. The distinct spatial orientation of these binding groups, with a well-defined distance between them, allows for the predictable design of MOF topologies with specific pore sizes and geometries. Compared to simpler, less-substituted linkers, the 5-methoxy group provides a site for post-synthetic modification or can be used to tune the electronic environment of the resulting framework, which can impact its catalytic or gas-sorption properties. Its reliable purity ensures the formation of homogeneous, defect-free crystalline materials.

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